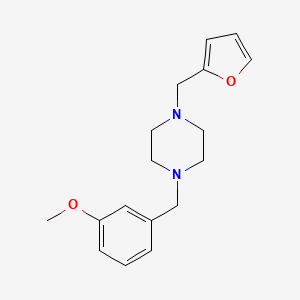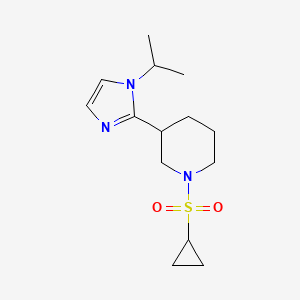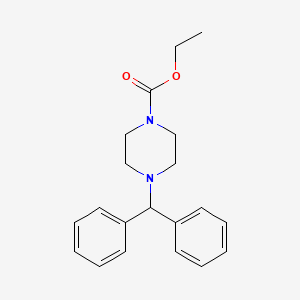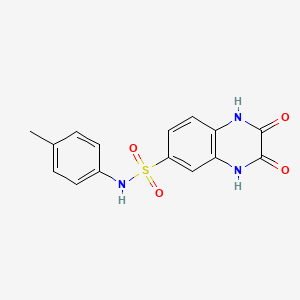
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine, also known as FMeBP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative with a furan and methoxybenzyl group attached to the piperazine ring. FMeBP has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors in the brain. This results in an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have interesting biochemical and physiological effects. Studies have shown that it can increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been found to have an effect on the GABA system, which is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
One of the advantages of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. One area of interest is in the development of new drugs for the treatment of neurological disorders such as depression and anxiety. 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has shown promise in this area, and further research could lead to the development of new drugs with improved efficacy and fewer side effects.
Another area of interest is in the study of the biochemical and physiological effects of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. Further research could help to elucidate its mechanism of action and identify new targets for drug development.
Finally, there is also potential for the use of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in other areas of research, such as in the development of new materials or in the study of chemical reactions. Its unique chemical structure and interesting properties make it a promising candidate for further study.
合成法
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(2-furylmethyl)piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine.
科学的研究の応用
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have an effect on the serotonin and dopamine systems in the brain. This makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-16-5-2-4-15(12-16)13-18-7-9-19(10-8-18)14-17-6-3-11-21-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPZHVCQZZDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)



![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)
![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

amino]acetic acid](/img/structure/B5688963.png)